2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid
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Overview
Description
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylamine derivatives, are known to interact with various biological targets .
Mode of Action
It’s worth noting that phenylamine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess diverse biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s structure suggests that it could potentially undergo reactions such as protodeboronation , which could influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its ability to interact with its targets . Additionally, factors such as temperature and the presence of other molecules could potentially affect the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with formic acid to yield the triazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)acetic acid: A closely related compound with an amino group instead of a phenylamino group.
2-(3-(Benzylamino)-1H-1,2,4-triazol-5-yl)acetic acid: Another similar compound with a benzylamino group.
Uniqueness
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the presence of the phenylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTREVBRYGCXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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